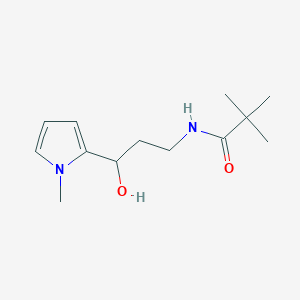

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide

Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide is a synthetic organic compound that features a pyrrole ring, a hydroxy group, and a pivalamide moiety

Properties

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-13(2,3)12(17)14-8-7-11(16)10-6-5-9-15(10)4/h5-6,9,11,16H,7-8H2,1-4H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTIBXAOTSXQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC(C1=CC=CN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide typically involves the reaction of 1-methyl-1H-pyrrole with a suitable aldehyde or ketone to form the corresponding alcohol. This intermediate is then reacted with pivaloyl chloride in the presence of a base to yield the final product. Common reaction conditions include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane, Jones reagent in acetone.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: SOCl2 in dichloromethane, PBr3 in tetrahydrofuran.

Major Products

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide involves its interaction with specific molecular targets. The hydroxy group and the pyrrole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The pivalamide moiety can enhance the compound’s stability and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)pivalamide: Lacks the methyl group on the pyrrole ring.

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acetamide: Contains an acetamide group instead of a pivalamide group.

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide: Contains a benzamide group instead of a pivalamide group

Uniqueness

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide is unique due to the presence of the pivalamide group, which provides enhanced stability and bioavailability compared to similar compounds.

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide, with the CAS number 1790203-96-1, is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This compound features a hydroxypropyl group linked to a pyrrole ring, classified as an amide due to the presence of the pivalamide functional group. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, potentially affecting signal transduction pathways.

- Gene Expression Modulation : The compound might influence gene expression related to inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

Preliminary studies have explored the compound's anticancer effects. It has been observed to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the anti-inflammatory effects in LPS-stimulated macrophages, showing a significant reduction in TNF-alpha levels. |

| Study 2 | Evaluated the cytotoxic effects on breast cancer cell lines (MCF-7), demonstrating increased apoptosis rates compared to control groups. |

| Study 3 | Analyzed its interaction with specific enzymes involved in metabolic pathways, indicating potential for drug development. |

Applications in Research and Industry

This compound has several applications:

- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer drugs.

- Biochemical Probes : For studying enzyme activity and protein interactions.

- Material Science : Potential use in synthesizing new materials with unique properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide?

- Methodology : Based on analogous pivalamide syntheses, the compound can be synthesized via amide bond formation between the amine precursor (e.g., 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propan-1-amine) and pivaloyl chloride. A base such as triethylamine is typically used to neutralize HCl byproducts. Hydroxyl group protection (e.g., silylation) may be required to prevent undesired side reactions during synthesis . Post-reaction purification via column chromatography or recrystallization is recommended to isolate the product .

Q. How should spectroscopic characterization be performed for this compound?

- Methodology :

- ¹H NMR : Analyze characteristic peaks such as the amide proton (δ ~11.5 ppm in DMSO-d6), methyl groups from the pivalamide moiety (δ ~1.2-1.4 ppm), and protons on the pyrrole ring (δ ~6.0-7.0 ppm) .

- LCMS/HRMS : Confirm molecular weight and purity (>95% by HPLC). ESI-MS in positive ion mode can detect [M+H]+ .

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and hydroxyl O-H stretching (~3200-3400 cm⁻¹) .

Q. What functional groups influence the compound’s reactivity?

- Key Groups :

- The pivalamide group confers steric hindrance, reducing nucleophilic attack on the amide bond.

- The hydroxyl group at the 3-position may participate in hydrogen bonding or serve as a site for derivatization (e.g., phosphorylation, glycosylation) .

- The 1-methylpyrrole moiety contributes aromaticity and potential π-π stacking interactions in biological systems .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Methodology :

- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis of the hydroxyl-bearing carbon center.

- Monitor enantiomeric excess via chiral HPLC or polarimetry .

- Computational modeling (DFT) can predict favorable transition states to guide reaction design .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) under controlled conditions (pH, temperature).

- Impurity Profiling : Use LCMS to rule out batch-specific contaminants affecting results .

- Structural Analog Testing : Compare activity of derivatives to isolate functional group contributions .

Q. How can reaction yields be optimized in multi-step syntheses?

- Methodology :

- Intermediate Purification : Isolate and characterize intermediates (e.g., amine precursors) before proceeding to subsequent steps.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) for amidation reactions to enhance solubility.

- Catalytic Additives : Employ DMAP to accelerate acylation or NaBH₄ for selective reductions .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions.

- Docking Studies : Model interactions with target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Glide .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.